molecular formula C13H5F9O2 B11652106 2-(nonafluorobutyl)-4H-chromen-4-one CAS No. 304877-96-1

2-(nonafluorobutyl)-4H-chromen-4-one

Katalognummer: B11652106
CAS-Nummer: 304877-96-1
Molekulargewicht: 364.16 g/mol
InChI-Schlüssel: YTRLZMSTOMYNQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Nonafluorobutyl)-4H-chromen-4-one is a fluorinated organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a nonafluorobutyl group attached to the chromenone core. Fluorinated compounds like this compound are of significant interest due to their unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals. These properties make them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(nonafluorobutyl)-4H-chromen-4-one typically involves the introduction of the nonafluorobutyl group to the chromenone core through nucleophilic substitution reactions. One common method involves the reaction of 4H-chromen-4-one with nonafluorobutyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Nonafluorobutyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of chromenone ketones or carboxylic acids.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of various substituted chromenones depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(Nonafluorobutyl)-4H-chromen-4-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(nonafluorobutyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. In biological systems, it may act as a radical scavenger, protecting cells from oxidative damage. Additionally, its unique optical properties make it useful as a fluorescent probe for detecting specific biomolecules.

Vergleich Mit ähnlichen Verbindungen

2-(Nonafluorobutyl)-4H-chromen-4-one can be compared with other fluorinated chromenones and fluorinated organic compounds:

    Similar Compounds: 2-(trifluoromethyl)-4H-chromen-4-one, 2-(pentafluoroethyl)-4H-chromen-4-one, and 2-(heptafluoropropyl)-4H-chromen-4-one.

    Uniqueness: The nonafluorobutyl group imparts higher thermal stability and resistance to solvents compared to shorter fluorinated chains.

Eigenschaften

CAS-Nummer

304877-96-1

Molekularformel

C13H5F9O2

Molekulargewicht

364.16 g/mol

IUPAC-Name

2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)chromen-4-one

InChI

InChI=1S/C13H5F9O2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9-5-7(23)6-3-1-2-4-8(6)24-9/h1-5H

InChI-Schlüssel

YTRLZMSTOMYNQS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.